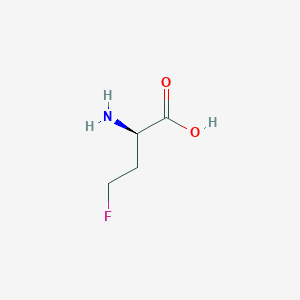
(2R)-2-amino-4-fluorobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-4-fluorobutanoic acid: ®-4-fluoroglutamic acid , is an amino acid derivative. Its chemical structure features a fluorine atom attached to the γ-carbon of the glutamic acid backbone. This compound is chiral, with the (2R) configuration indicating that the amino group is on the same side as the hydrogen atom.
Preparation Methods
Synthetic Routes:: Several synthetic approaches exist for preparing (2R)-2-amino-4-fluorobutanoic acid. One common method involves the fluorination of glutamic acid derivatives. For example, starting from L-glutamic acid, the fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or DAST (diethylaminosulfur trifluoride) .
Reaction Conditions:: The fluorination reaction typically occurs under mild conditions, avoiding harsh reagents or extreme temperatures. The stereochemistry is crucial, as the (2R) configuration must be preserved during the fluorination process.
Industrial Production:: While industrial-scale production details may vary, the synthesis of this compound likely involves efficient and scalable methods to meet demand.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of other functional groups.
Substitution: Substitution reactions may occur at the fluorine atom, replacing it with other groups.
Reduction: Reduction of the carbonyl group could yield (2R)-2-aminobutanoic acid.
Fluorination: N-fluorobenzenesulfonimide (NFSI) or DAST.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products:: The major products depend on the specific reaction conditions and the desired outcome. Potential products include derivatives with modified functional groups or altered stereochemistry.
Scientific Research Applications
(2R)-2-amino-4-fluorobutanoic acid: finds applications in various fields:
Medicine: It may serve as a building block for designing novel drugs or as a precursor for radiolabeled compounds used in positron emission tomography (PET) imaging.
Chemical Biology: Researchers explore its interactions with enzymes, receptors, and transporters.
Industry: It could be used in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The precise mechanism of action for (2R)-2-amino-4-fluorobutanoic acid depends on its specific context. It may act as a substrate, modulator, or inhibitor in various biochemical pathways.
Comparison with Similar Compounds
(2R)-2-amino-4-fluorobutanoic acid: stands out due to its fluorine substitution, which affects its properties. Similar compounds include other amino acids, such as glutamic acid and its derivatives.
Biological Activity
(2R)-2-amino-4-fluorobutanoic acid, also known as 4-fluoroleucine, is a fluorinated amino acid that has garnered attention for its unique biological properties and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for therapeutic use.
- Chemical Formula : C4H8FNO2
- Molecular Weight : 119.11 g/mol
- Structure : The fluorine atom in the structure influences the compound's hydrophobicity and interaction with biological systems.
- Inhibition of Protein Synthesis :
- Impact on Enzyme Activity :
- Cell Cycle Arrest :
Anticancer Properties
Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- Case Study : In vitro studies on human pancreatic cancer cells showed that treatment with 4-fluoroleucine resulted in significant reductions in cell viability, suggesting its potential as an anticancer agent .
Neuroprotective Effects
There is emerging evidence that fluorinated amino acids may have neuroprotective properties. For example:
- Mechanism : By modulating neurotransmitter pathways, this compound could potentially protect against neurodegenerative conditions, although further research is needed to establish these effects conclusively .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other fluorinated amino acids:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer, neuroprotective | Protein synthesis inhibition, enzyme modulation |
| p-Fluorophenylalanine | Protease inhibitor | Substrate mimicry for protease binding |
| 4-Fluoroleucine | Cytotoxicity in cancer cells | Disruption of protein function |
Research Findings
Recent studies highlight the diverse roles that fluorinated amino acids play in biological systems:
- Fluorine's Role : The incorporation of fluorine into amino acids can enhance their stability and bioavailability, making them valuable tools in drug design and development .
- Therapeutic Potential : The unique properties of this compound suggest it could be developed into a therapeutic agent for conditions such as cancer and neurodegenerative diseases.
Properties
Molecular Formula |
C4H8FNO2 |
|---|---|
Molecular Weight |
121.11 g/mol |
IUPAC Name |
(2R)-2-amino-4-fluorobutanoic acid |
InChI |
InChI=1S/C4H8FNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8)/t3-/m1/s1 |
InChI Key |
LJYFXGDRJCHELF-GSVOUGTGSA-N |
Isomeric SMILES |
C(CF)[C@H](C(=O)O)N |
Canonical SMILES |
C(CF)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















